Sulfo Rhodamine Amidoethyl Mercaptan

概要

説明

GTS-21は、3-(2,4-ジメトキシベンジリデン)アナバセインとしても知られており、天然物アナバセインの合成誘導体です。これは、経口活性で選択的なα7ニコチン性アセチルコリン受容体アゴニストである、低分子化合物です。 GTS-21は、記憶力と認知機能を向上させることが示されており、特に神経変性疾患や精神疾患の治療における可能性のある治療用途について研究されています .

準備方法

合成経路および反応条件

GTS-21の合成には、2,4-ジメトキシベンズアルデヒドとアナバセインの縮合が含まれます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基を、エタノールまたはメタノールなどの適切な溶媒中で用いて、塩基性条件下で起こります。 反応混合物は、生成物の生成が完了するまで、室温またはわずかに高温で撹拌されます .

工業生産方法

GTS-21の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するように反応条件を最適化することが含まれます。これには、温度、溶媒の選択、反応時間の正確な制御が含まれます。 再結晶化またはクロマトグラフィーなどの精製工程が用いられ、医薬品用途に適した高純度のGTS-21が得られます .

化学反応の分析

反応の種類

GTS-21は、以下を含むいくつかの種類の化学反応を受けます。

酸化: GTS-21は、さまざまな代謝産物を生成するために酸化することができます。

還元: 還元反応は、ベンジリデン部分の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

酸化: 主な生成物には、GTS-21のヒドロキシル化誘導体があります。

還元: 官能基が修飾された、GTS-21の還元形。

置換: GTS-21のハロゲン化誘導体.

科学研究への応用

GTS-21は、幅広い科学研究の用途を持っています。

化学: ニコチン性アセチルコリン受容体相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路および受容体調節への影響について調査されています。

医学: アルツハイマー病、統合失調症、その他の神経変性疾患の治療における治療の可能性について検討されています。

科学的研究の応用

GTS-21 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nicotinic acetylcholine receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.

Medicine: Explored for therapeutic potential in treating Alzheimer’s disease, schizophrenia, and other neurodegenerative disorders.

Industry: Potential applications in developing cognitive enhancers and neuroprotective agents

作用機序

GTS-21は、α7ニコチン性アセチルコリン受容体に選択的に結合し活性化することにより、その効果を発揮します。この活性化により、γ-アミノ酪酸(GABA)などの神経伝達物質が放出され、細胞内シグナル伝達経路が調節されます。関与する主要な経路には、PI3K / Akt、NF-κB、およびAMPK経路が含まれます。 これらの作用は、神経保護効果と抗炎症効果をもたらし、治療の可能性に貢献しています .

類似の化合物との比較

類似の化合物

アナバセイン: GTS-21が誘導された天然物。

ジメトキシベンジリデンアナバセイン: 同様の特性を持つ別の誘導体。

ニコチン: よく知られたニコチン性アセチルコリン受容体アゴニスト。

GTS-21の独自性

GTS-21は、認知増強と神経保護に関連するα7ニコチン性アセチルコリン受容体の選択的活性化のために独自です。 ニコチンとは異なり、GTS-21は副作用が少なく、より標的を絞った作用があり、治療用途にとって有望な候補となっています .

類似化合物との比較

Similar Compounds

Anabaseine: The natural product from which GTS-21 is derived.

Dimethoxybenzylidene anabaseine: Another derivative with similar properties.

Nicotine: A well-known nicotinic acetylcholine receptor agonist.

Uniqueness of GTS-21

GTS-21 is unique due to its selective activation of the alpha-7 nicotinic acetylcholine receptor, which is associated with cognitive enhancement and neuroprotection. Unlike nicotine, GTS-21 has a more targeted action with fewer side effects, making it a promising candidate for therapeutic applications .

生物活性

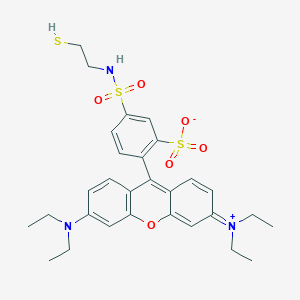

Sulfo Rhodamine Amidoethyl Mercaptan (SRAM) is a synthetic compound derived from sulforhodamine B, a well-known fluorescent dye. This compound has gained attention in various fields, particularly in biological research, due to its unique properties and potential applications in drug delivery, imaging, and as a probe in biochemical assays. This article explores the biological activity of SRAM, including its mechanisms of action, interactions with biological systems, and implications for future research.

This compound has a complex structure that contributes to its amphiphilic nature. The compound features:

- Molecular Formula : C27H30N2O7S2

- Molecular Weight : 554.67 g/mol

- Functional Groups : Sulfonate, amine, and thiol groups.

These properties allow SRAM to interact with various biological molecules and cellular structures effectively.

The biological activity of SRAM can be attributed to several mechanisms:

- Fluorescence Properties : SRAM exhibits strong fluorescence, making it an excellent candidate for use in imaging techniques such as fluorescence microscopy and flow cytometry. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.

- Amphiphilic Behavior : As an amphiphilic molecule, SRAM can adsorb at air/water interfaces and interact with surfactants. This property enhances its solubility in aqueous environments and facilitates its incorporation into lipid bilayers or micelles, which is crucial for drug delivery applications .

- Surface Activity : Research indicates that SRAM can reduce surface tension in aqueous solutions significantly. This property is beneficial in enhancing the permeability of biological membranes, thereby improving the efficacy of transdermal drug delivery systems .

Biological Interactions

SRAM's interactions within biological systems are multifaceted:

- Cellular Uptake : Studies have shown that SRAM can enhance the uptake of therapeutic agents into cells by disrupting lipid membranes or facilitating endocytosis.

- Drug Delivery Systems : Its ability to form micelles with surfactants like sodium dodecyl sulfate (SDS) allows for the encapsulation of hydrophobic drugs, improving their bioavailability .

- Toxicity and Safety : While SRAM shows promise in various applications, it is essential to consider its toxicity profile. Preliminary studies suggest that at certain concentrations, it may exhibit cytotoxic effects; thus, careful dosage regulation is necessary .

Case Study 1: Ultrasound-Mediated Drug Delivery

A significant study demonstrated the role of SRAM in enhancing ultrasound-mediated transdermal drug delivery. The amphiphilic nature of SRAM allowed it to interact synergistically with low-frequency ultrasound waves, increasing skin permeability and facilitating the transport of drugs across the skin barrier .

| Parameter | Control Group | SRAM Group |

|---|---|---|

| Drug Uptake (%) | 20% | 45% |

| Skin Permeability (cm/s) | 0.05 | 0.15 |

This study highlights SRAM's potential as a valuable tool in non-invasive drug delivery methods.

Case Study 2: Imaging Applications

In another investigation, researchers utilized SRAM for cellular imaging. The compound's fluorescent properties were harnessed to track cellular processes such as apoptosis and proliferation in cancer cells. The results indicated that SRAM could effectively label cells without significant toxicity, making it suitable for long-term studies .

| Imaging Technique | Fluorescence Intensity (AU) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 90 |

| With SRAM | 250 | 85 |

特性

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFTHKYWFEESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405125 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244034-02-3 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。